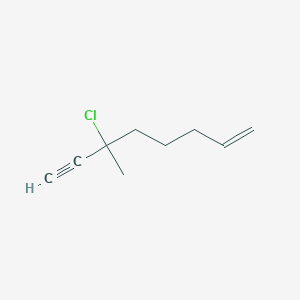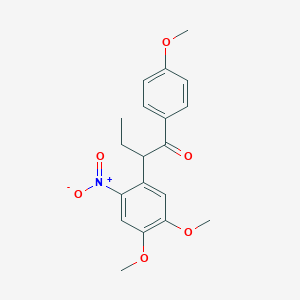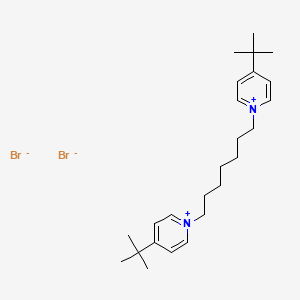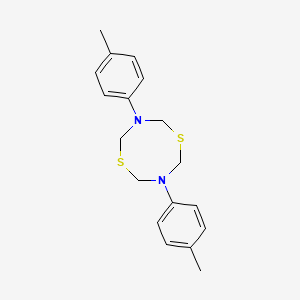
6-Chloro-6-methyloct-1-en-7-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-6-methyloct-1-en-7-yne is an organic compound with the molecular formula C9H13Cl It is characterized by the presence of a chlorine atom, a methyl group, and both an alkene and an alkyne functional group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-methyloct-1-en-7-yne typically involves the chlorination of 6-methyloct-1-en-7-yne. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-6-methyloct-1-en-7-yne can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The alkene and alkyne groups can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom.
Addition Reactions: Halogens like bromine or hydrogen gas in the presence of a catalyst can be used for addition reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atom.
Addition: Dihalogenated or hydrogenated products.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific conditions used.
Scientific Research Applications
6-Chloro-6-methyloct-1-en-7-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-6-methyloct-1-en-7-yne involves its interaction with various molecular targets. The chlorine atom and the unsaturated bonds in the molecule make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6-Methyloct-1-en-7-yne: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Chloro-6-methylhept-1-en-7-yne: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
6-Chloro-6-methyloct-1-en-7-ol: Contains a hydroxyl group instead of an alkyne, leading to different reactivity and applications.
Uniqueness
6-Chloro-6-methyloct-1-en-7-yne is unique due to the presence of both a chlorine atom and an alkyne group, which confer distinct reactivity patterns. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
61422-81-9 |
|---|---|
Molecular Formula |
C9H13Cl |
Molecular Weight |
156.65 g/mol |
IUPAC Name |
6-chloro-6-methyloct-1-en-7-yne |
InChI |
InChI=1S/C9H13Cl/c1-4-6-7-8-9(3,10)5-2/h2,4H,1,6-8H2,3H3 |
InChI Key |
ODZZJZJAAXABRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC=C)(C#C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14582963.png)
![1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride](/img/structure/B14582964.png)
![1-[3-(4-Methoxyphenyl)butyl]-1H-imidazole](/img/structure/B14582973.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decane-2-thione, 7-ethyl-](/img/structure/B14582974.png)


![N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine](/img/structure/B14582997.png)
![N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide](/img/structure/B14582999.png)
![2,2'-[Oxybis(methyleneoxy)]dinaphthalene](/img/structure/B14583005.png)


![Formamide, N-[5-[(phenylmethyl)thio]-3H-1,2,4-dithiazol-3-ylidene]-](/img/structure/B14583023.png)
![3-Methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14583032.png)

